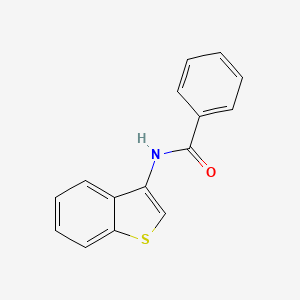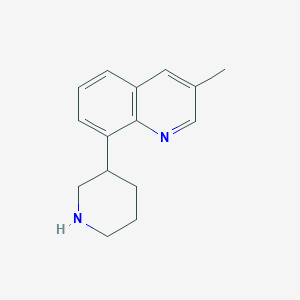![molecular formula C28H26BrN B12536748 4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 666176-11-0](/img/structure/B12536748.png)
4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C26H24BrN It is a derivative of biphenyl, where the amine group is substituted with bromine and two 2,4-dimethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the quality of the final product.
化学反应分析
Types of Reactions
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced amine derivatives.
科学研究应用
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
4’-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1’-biphenyl]-4-amine can be compared with other similar compounds, such as:
4-Bromo-N,N-bis(4-tert-butylphenyl)aniline: Similar structure but with tert-butyl groups instead of dimethylphenyl groups.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Contains methoxy groups, leading to different electronic properties.
4-Bromo-N,N-bis(4-chlorophenyl)aniline: Chlorine atoms instead of dimethylphenyl groups, affecting its reactivity and applications.
属性
CAS 编号 |
666176-11-0 |
|---|---|
分子式 |
C28H26BrN |
分子量 |
456.4 g/mol |
IUPAC 名称 |
N-[4-(4-bromophenyl)phenyl]-N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C28H26BrN/c1-19-5-15-27(21(3)17-19)30(28-16-6-20(2)18-22(28)4)26-13-9-24(10-14-26)23-7-11-25(29)12-8-23/h5-18H,1-4H3 |
InChI 键 |
UCFLEFBTBNJOHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


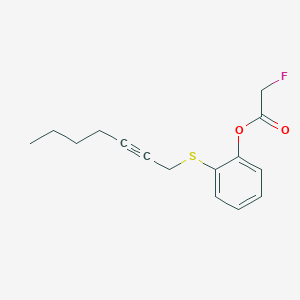
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
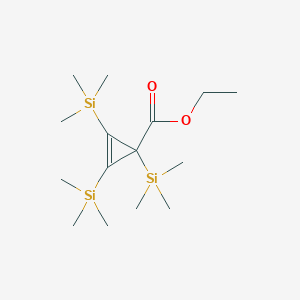

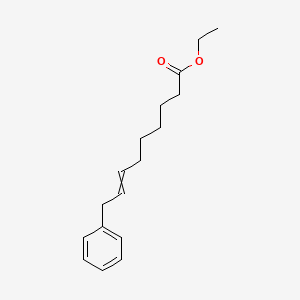
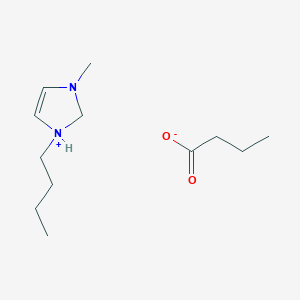
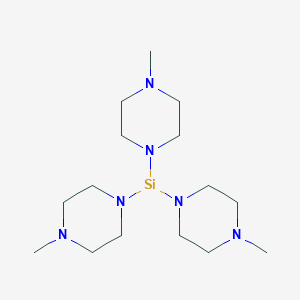

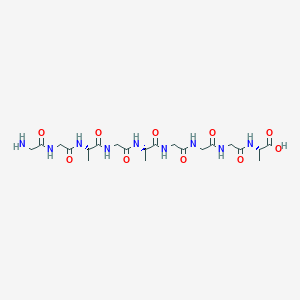
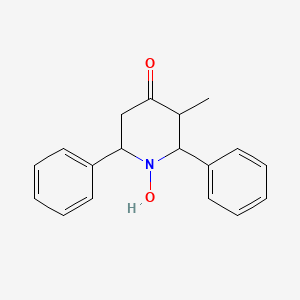
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
